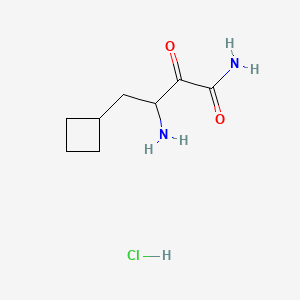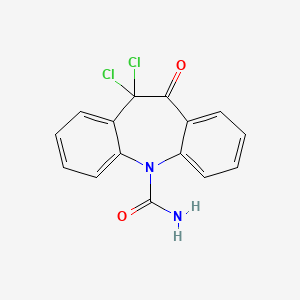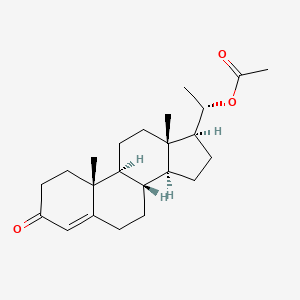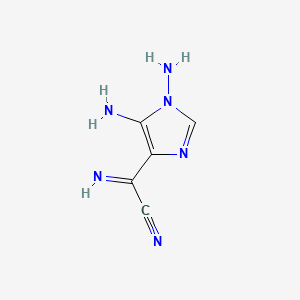![molecular formula C22H42O3 B583202 rel-(3R,4S)-3-Hexyl-4-[2-hydroxytridecyl]-2-oxetanone CAS No. 1795791-38-6](/img/no-structure.png)
rel-(3R,4S)-3-Hexyl-4-[2-hydroxytridecyl]-2-oxetanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rel-(3R,4S)-3-Hexyl-4-[2-hydroxytridecyl]-2-oxetanone, also known as 4-Hydroxy-2-hexyl-1-cyclopentanone (HHC) is a synthetic compound that has been studied for its potential use in various scientific research applications. This compound is a chiral molecule that is commonly used in the field of organic chemistry due to its unique structure and properties.
Mecanismo De Acción
The mechanism of action of HHC is not fully understood, but it is believed to involve its interaction with various enzymes and receptors in the body. HHC has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
HHC has been shown to have a number of biochemical and physiological effects, including the ability to inhibit the activity of certain enzymes and receptors in the body. HHC has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using HHC in lab experiments is its unique structure and properties, which make it a useful tool for studying various chemical reactions and processes. However, one limitation of using HHC in lab experiments is its relatively high cost and limited availability.
Direcciones Futuras
There are a number of potential future directions for research involving HHC, including further studies on its potential therapeutic effects, the development of new materials based on its structure and properties, and the synthesis of new analogs and derivatives for use in various scientific research applications. Additionally, further studies are needed to fully understand the mechanism of action of HHC and its potential interactions with various enzymes and receptors in the body.
Métodos De Síntesis
The synthesis of HHC can be achieved through a multi-step process that involves the use of various reagents and catalysts. One common method for synthesizing HHC involves the reaction of a cyclic ketone with an aldehyde in the presence of a Lewis acid catalyst. This reaction results in the formation of an oxetanone ring, which is a key structural feature of HHC.
Aplicaciones Científicas De Investigación
HHC has been studied for its potential use in various scientific research applications, including as a chiral reagent in organic chemistry, as a flavoring agent in the food industry, and as a potential therapeutic agent in medicine. HHC has also been studied for its potential use in the development of new materials, such as polymers and surfactants.
Propiedades
Número CAS |
1795791-38-6 |
|---|---|
Fórmula molecular |
C22H42O3 |
Peso molecular |
354.575 |
Nombre IUPAC |
(3R,4S)-3-hexyl-4-(2-hydroxytridecyl)oxetan-2-one |
InChI |
InChI=1S/C22H42O3/c1-3-5-7-9-10-11-12-13-14-16-19(23)18-21-20(22(24)25-21)17-15-8-6-4-2/h19-21,23H,3-18H2,1-2H3/t19?,20-,21+/m1/s1 |
Clave InChI |
RSOUWOFYULUWNE-JUODMZLFSA-N |
SMILES |
CCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCC)O |
Sinónimos |
cis-3-Hexyl-4-[2-hydroxytridecyl]-2-oxetanone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Phenylmethyl O-(N-Acetyl-alpha-neuraminosyl)-3-O-(beta-D-galactopyranosyl)-4-[2-(acetylamino)-2-deoxy]-beta-D-glucopyranoside](/img/structure/B583124.png)
![3-(2-Chloroethyl)-2-methyl-1-oxido-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-1-ium-4-one](/img/structure/B583126.png)




![4h-Furo[3,2-b]indole-2-carboxylic acid,3-hydroxy-4-methyl-,methyl ester](/img/structure/B583137.png)


![10-[3-(Dimethylamino)propyl]acridan Hydrochloride (Impurity)](/img/structure/B583142.png)